![molecular formula C44H51F3N12O7 B12365651 (4R,7R,10S,14S)-4-benzyl-N-[2-(5-cyclopropyltetrazol-2-yl)ethyl]-8,11,24-trimethyl-10-(2-methylpropyl)-6,9,12,16-tetraoxo-7-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxa-5,8,11,15,22-pentazatricyclo[15.8.0.018,23]pentacosa-1(17),18(23),19,21,24-pentaene-14-carboxamide](/img/structure/B12365651.png)
(4R,7R,10S,14S)-4-benzyl-N-[2-(5-cyclopropyltetrazol-2-yl)ethyl]-8,11,24-trimethyl-10-(2-methylpropyl)-6,9,12,16-tetraoxo-7-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxa-5,8,11,15,22-pentazatricyclo[15.8.0.018,23]pentacosa-1(17),18(23),19,21,24-pentaene-14-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物“(4R,7R,10S,14S)-4-苄基-N-[2-(5-环丙基四唑-2-基)乙基]-8,11,24-三甲基-10-(2-甲基丙基)-6,9,12,16-四氧代-7-[[3-(三氟甲基)-1,2,4-噁二唑-5-基]甲基]-2-氧杂-5,8,11,15,22-五氮杂三环[1580018,23]二十五碳-1(17),18(23),19,21,24-五烯-14-羧酰胺”是一个复杂的有机 分子,在化学、生物学和医药等各个领域都有潜在的应用。
准备方法
合成路线和反应条件
该化合物的合成可能涉及多个步骤,包括形成各种官能团和组装复杂的分子结构。典型的合成路线可能包括:
- 通过傅克烷基化反应形成苄基。
- 通过环化反应引入四唑环。
- 通过缩合反应组装噁二唑环。
- 通过一系列偶联反应形成二十五碳-1(17),18(23),19,21,24-五烯骨架。
工业生产方法
此类复杂分子的工业生产通常涉及优化反应条件以最大化产率和纯度。这可能包括:
- 使用高压反应器进行环化反应。
- 采用先进的纯化技术,例如色谱法。
- 实施自动化合成平台进行大规模生产。
化学反应分析
反应类型
该化合物可能发生各种类型的化学反应,包括:
氧化: 引入氧原子形成氧化物。
还原: 去除氧原子或添加氢原子。
取代: 用另一个官能团取代一个官能团。
常用试剂和条件
这些反应中常用的试剂和条件可能包括:
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 氢化铝锂、硼氢化钠。
取代试剂: 卤素、亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所涉及的特定官能团和反应条件。例如:
- 氧化可能会产生氧化物或酮。
- 还原可能会产生醇或胺。
- 取代可能会导致卤代衍生物。
科学研究应用
化学: 作为合成更复杂分子的基石。
生物学: 作为研究生物过程的探针。
医学: 作为治疗疾病的潜在治疗剂。
工业: 作为化学制造过程中的催化剂或中间体。
作用机制
该化合物发挥作用的机制可能涉及与特定分子靶标和途径的相互作用。这可能包括:
- 与酶或受体结合以调节其活性。
- 干扰细胞信号通路。
- 诱导基因表达或蛋白质合成的变化。
与相似化合物的比较
相似化合物
相似化合物可能包括具有类似官能团或结构特征的其他复杂有机分子。例如:
- 苄基衍生物。
- 含四唑的化合物。
- 基于噁二唑的分子。
独特性
该化合物的独特性在于其官能团和结构特征的特定组合,这可能赋予其与相似化合物相比独特的性质和应用。
相似化合物的比较
Similar Compounds
Similar compounds may include other complex organic molecules with similar functional groups or structural features. Examples include:
- Benzyl derivatives.
- Tetrazole-containing compounds.
- Oxadiazole-based molecules.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications compared to similar compounds.
属性
分子式 |
C44H51F3N12O7 |
|---|---|
分子量 |
916.9 g/mol |
IUPAC 名称 |
(4R,7R,10S,14S)-4-benzyl-N-[2-(5-cyclopropyltetrazol-2-yl)ethyl]-8,11,24-trimethyl-10-(2-methylpropyl)-6,9,12,16-tetraoxo-7-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxa-5,8,11,15,22-pentazatricyclo[15.8.0.018,23]pentacosa-1(17),18(23),19,21,24-pentaene-14-carboxamide |
InChI |
InChI=1S/C44H51F3N12O7/c1-24(2)18-32-42(64)58(5)31(22-34-52-43(55-66-34)44(45,46)47)40(62)50-28(20-26-10-7-6-8-11-26)23-65-33-19-25(3)37-29(12-9-15-48-37)36(33)41(63)51-30(21-35(60)57(32)4)39(61)49-16-17-59-54-38(53-56-59)27-13-14-27/h6-12,15,19,24,27-28,30-32H,13-14,16-18,20-23H2,1-5H3,(H,49,61)(H,50,62)(H,51,63)/t28-,30+,31-,32+/m1/s1 |
InChI 键 |
FRERXCDVDLHCRM-HMMMRCIUSA-N |
手性 SMILES |
CC1=CC2=C(C3=C1N=CC=C3)C(=O)N[C@@H](CC(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](CO2)CC4=CC=CC=C4)CC5=NC(=NO5)C(F)(F)F)C)CC(C)C)C)C(=O)NCCN6N=C(N=N6)C7CC7 |
规范 SMILES |
CC1=CC2=C(C3=C1N=CC=C3)C(=O)NC(CC(=O)N(C(C(=O)N(C(C(=O)NC(CO2)CC4=CC=CC=C4)CC5=NC(=NO5)C(F)(F)F)C)CC(C)C)C)C(=O)NCCN6N=C(N=N6)C7CC7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12365582.png)
![[2-[3-(dimethylamino)propylcarbamoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12365590.png)

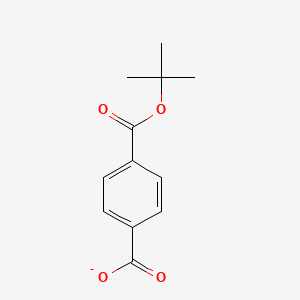
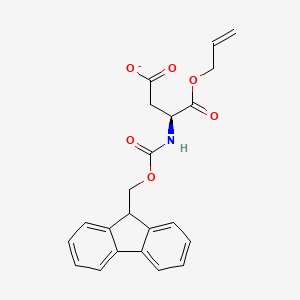
![(2S)-2-[[2-amino-2-[(3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12365621.png)
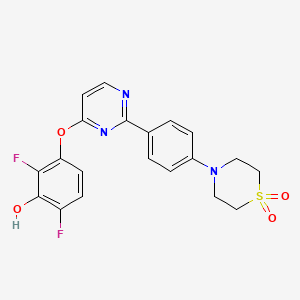
![6-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12365627.png)
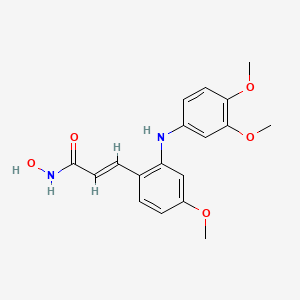
![2-(tert-butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride](/img/structure/B12365657.png)
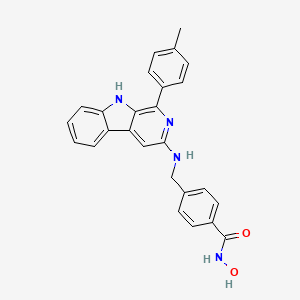
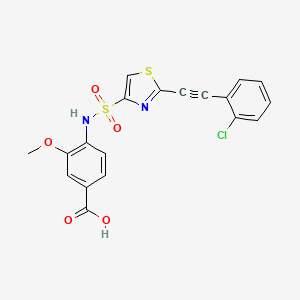
![(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12365676.png)
![3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one](/img/structure/B12365683.png)
